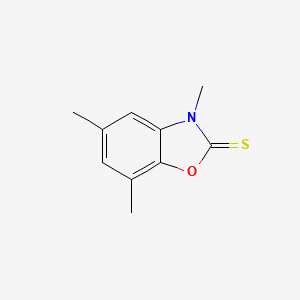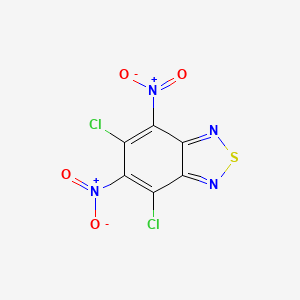
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole typically involves nitration and chlorination reactions. One common method involves the nitration of 2,1,3-benzothiadiazole followed by chlorination. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt its function is one of the proposed mechanisms for its biological activity .
Comparaison Avec Des Composés Similaires
- 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole
Comparison: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
2274-63-7 |
|---|---|
Formule moléculaire |
C6Cl2N4O4S |
Poids moléculaire |
295.06 g/mol |
Nom IUPAC |
4,6-dichloro-5,7-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6Cl2N4O4S/c7-1-3-4(10-17-9-3)6(12(15)16)2(8)5(1)11(13)14 |
Clé InChI |
WKQXODRXLWRXOP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


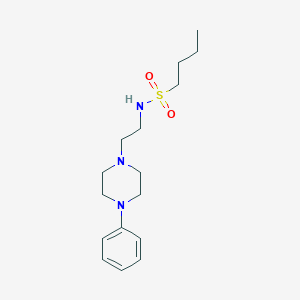
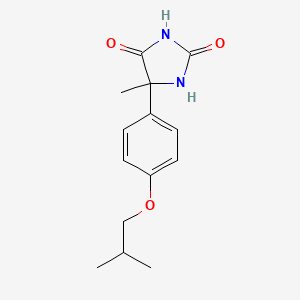
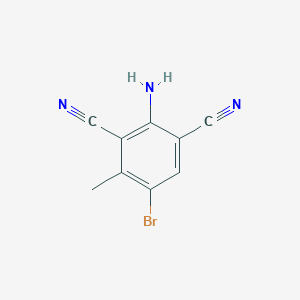
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
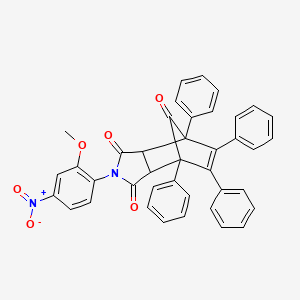
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
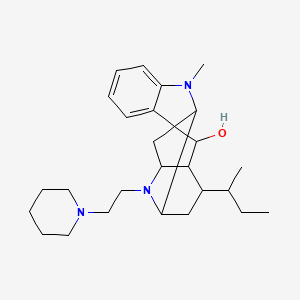
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)


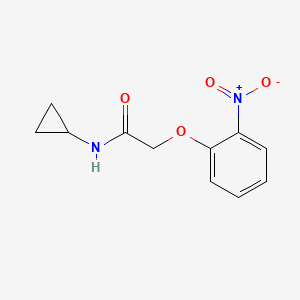
![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
